ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate
CAS No.: 1046800-92-3
Cat. No.: VC4540138
Molecular Formula: C13H18N4O2
Molecular Weight: 262.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046800-92-3 |
|---|---|
| Molecular Formula | C13H18N4O2 |
| Molecular Weight | 262.313 |
| IUPAC Name | ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H18N4O2/c1-5-17-9(4)12(8(3)16-17)10-7-11(15-14-10)13(18)19-6-2/h7H,5-6H2,1-4H3,(H,14,15) |
| Standard InChI Key | MXIRNVJFUPRYBP-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)OCC)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bipyrazole core, where two pyrazole rings are fused at the 3- and 4-positions. Key substituents include:
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Ethyl group at the 1'-position of the second pyrazole ring.
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Two methyl groups at the 3'- and 5'-positions of the same ring.
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Ethyl ester at the 5-position of the primary pyrazole ring.
The molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of 262.31 g/mol (calculated from analogs in ). The bipyrazole system introduces significant steric hindrance, influencing reactivity and intermolecular interactions.
Physicochemical Characteristics
While direct experimental data for this compound are scarce, extrapolation from structurally related pyrazole-carboxylates suggests:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water due to the hydrophobic ethyl and methyl groups .
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Melting Point: Estimated range of 120–140°C based on analogs such as ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (mp 135°C) .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the ester moiety .
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source Analogy |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ | |
| Molecular Weight | 262.31 g/mol | Calculated |
| Estimated LogP | 2.8–3.5 | |
| Solubility in DMSO | ~10 mg/mL |
Synthetic Methodologies
Regioselective Pyrazole Formation
The bipyrazole core can be synthesized via cyclocondensation reactions using trichloromethyl enones and hydrazines. A regiocontrolled protocol reported by demonstrates that:
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Arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields).
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Free hydrazines yield 1,5-regioisomers (52–83% yields).
For ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate, a plausible route involves:
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Step 1: Condensation of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate with methylhydrazine.
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Step 2: Methanolysis of the trichloromethyl intermediate to install the carboxylate group .
Table 2: Optimized Reaction Conditions for Analog Synthesis
| Reagent System | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|
| PhNHNH₂·HCl + CHCl₃ | 97 | 1,3-Regioisomer | |
| PhNHNH₂ + MeOH | 83 | 1,5-Regioisomer | |
| K₂S₂O₈ in CH₃CN/H₂SO₄ | 75–80 | Oxidation step |
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity control remains a hurdle, as minor variations in reaction conditions (e.g., solvent, temperature) can alter isomer ratios .
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Purification complexity due to the compound’s nonpolar substituents necessitates advanced chromatographic techniques .
Research Opportunities
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Biological screening: Prioritize in vitro assays against ESKAPE pathogens and antifungal panels.
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Structure-activity relationship (SAR) studies: Systematically modify substituents to optimize potency and reduce toxicity.
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